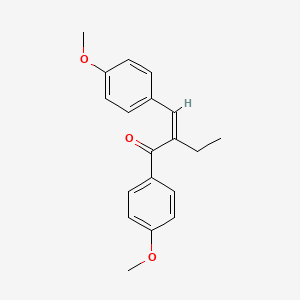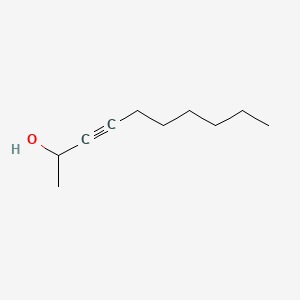
1H-Isoindole-5,6-dicarbonitrile, 2,3-dihydro-1,3-dioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Isoindole-5,6-dicarbonitrile, 2,3-dihydro-1,3-dioxo- is a chemical compound with a unique structure that includes both nitrile and dioxo groups.
Méthodes De Préparation
The synthesis of 1H-Isoindole-5,6-dicarbonitrile, 2,3-dihydro-1,3-dioxo- typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the cyclization of suitable dinitrile precursors in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
1H-Isoindole-5,6-dicarbonitrile, 2,3-dihydro-1,3-dioxo- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the nitrile groups to amines using reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces amines .
Applications De Recherche Scientifique
1H-Isoindole-5,6-dicarbonitrile, 2,3-dihydro-1,3-dioxo- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mécanisme D'action
The mechanism by which 1H-Isoindole-5,6-dicarbonitrile, 2,3-dihydro-1,3-dioxo- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
1H-Isoindole-5,6-dicarbonitrile, 2,3-dihydro-1,3-dioxo- can be compared with other similar compounds, such as:
2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: This compound is used in the development of protein degrader libraries and has similar structural features.
2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester: Another related compound used in various chemical applications.
The uniqueness of 1H-Isoindole-5,6-dicarbonitrile, 2,3-dihydro-1,3-dioxo- lies in its specific combination of nitrile and dioxo groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
65975-34-0 |
|---|---|
Formule moléculaire |
C10H3N3O2 |
Poids moléculaire |
197.15 g/mol |
Nom IUPAC |
1,3-dioxoisoindole-5,6-dicarbonitrile |
InChI |
InChI=1S/C10H3N3O2/c11-3-5-1-7-8(2-6(5)4-12)10(15)13-9(7)14/h1-2H,(H,13,14,15) |
Clé InChI |
USWRXSUXICHVNO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC2=C1C(=O)NC2=O)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzenesulfonic acid, 5-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)methylamino]phenyl]azo]-2-[2-(4-nitro-2-sulfophenyl)ethenyl]-, disodium salt](/img/structure/B14467881.png)
![Benzenesulfonamide, 4-[(4-pyridinylmethylene)amino]-](/img/structure/B14467884.png)
![(7,13-dimethyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) 3-cyclopentylpropanoate](/img/structure/B14467886.png)




![2,2,4,8,8,10-Hexamethyl-1,5,7,11-tetraoxaspiro[5.5]undecane](/img/structure/B14467916.png)

![1,1,4,4,7,7,10,10-Octamethyl-11-thiadispiro[4.0.4~6~.1~5~]undecane](/img/structure/B14467934.png)


